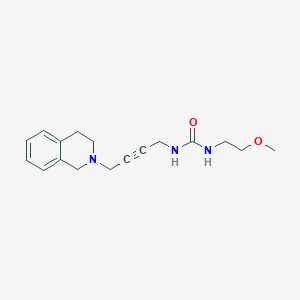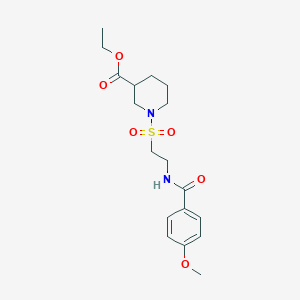
1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride is a compound that features a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarboxylic acid derivatives with amines, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutanol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transmission in biological systems. The compound’s unique structure allows it to interact with various pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
1-Aminocyclobutanecarboxylic acid: Shares a similar cyclobutane ring structure but differs in functional groups.
1-Aminocyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Features a bicyclic structure, offering different reactivity and applications.
Uniqueness: 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride is unique due to its specific cyclobutane ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(1-aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7(12)8(3-1-4-8)9(11)5-2-6-9;/h1-6,11H2,(H2,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWJGUYCFVCYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2547792.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2547794.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2547798.png)
![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)
![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)



